
Camellianin A
Übersicht
Beschreibung
Camellianin A is a member of flavonoids and a glycoside.
This compound is a natural product found in Cephalotaxus sinensis with data available.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Wirkung
Camellianin A hat sich als antiproliferativ gegenüber bestimmten Arten von Krebszellen erwiesen . In einer Studie wurde festgestellt, dass this compound die Proliferation der menschlichen Hepatozellulären Leberkarzinom Hep G2- und menschlichen Brustadenokarzinom MCF-7-Zelllinien dosisabhängig hemmen konnte .
Induktion der Apoptose
Neben seiner antiproliferativen Wirkung induziert this compound auch Apoptose in Krebszellen . Nach der Behandlung mit this compound konnte Phosphatidylserin von Hep G2- und MCF-7-Zellen signifikant an die Oberfläche der Membran translozieren . Es wurde ein Anstieg der frühen apoptotischen Population von Hep G2- und MCF-7-Zellen beobachtet .
Zellzyklusprogression
This compound beeinflusst nicht nur den Fortschritt des Zellzyklus, sondern induziert auch Zellen, in die Apoptose einzutreten . Es wurde geschlossen, dass this compound die G0/G1-Zellpopulation signifikant erhöhen konnte .
Flavonoidreiche pflanzliche Lebensmittel
Blätter von Adinandra nitida, die reich an this compound sind, stellen eine Art flavonoidreiches pflanzliches Lebensmittel dar . Es wird vermutet, dass eine höhere Aufnahme von flavonoidreichen Lebensmitteln mit einem geringeren Risiko für viele degenerative Erkrankungen, insbesondere Herz-Kreislauf-Erkrankungen und Krebs, verbunden ist .
Potenzial für den großflächigen Einsatz
Mit der Möglichkeit des großflächigen künstlichen Anbaus von Adinandra nitida in China besteht ein Potenzial für den großflächigen Einsatz von this compound in der Gesundheitsnahrungsmittel- und Phytopharmaindustrie
Wirkmechanismus
Target of Action
Camellianin A, a flavonoid found in Adinandra nitida leaves, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance. In addition, this compound has shown to have an anti-proliferative effect on human hepatocellular liver carcinoma (Hep G2) and human breast adenocarcinoma (MCF-7) cell lines .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the oxidative stress signaling pathway protein levels of nuclear factor E2-related factor 2 (Nrf2)/heme-oxygenase-1 (HO-1), the expression of inflammatory cytokines, the phosphorylated nuclear factor-kappaB p65 (p-NF-κB)/nuclear factor-kappaB p65 (NF-κB) ratio, the phospho-p44/42 mitogen-activated protein kinase (p-MAPK), and the apoptosis-related protein levels of BCL2-associated X (Bax)/B cell leukemia/lymphoma 2 (Bcl2) in the liver .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it is rapidly eliminated with a half-life of 92.6 ± 41.4 hours and a clearance rate of 3.19 ± 0.471 L/min/kg . It has a low oral bioavailability of 299% .
Result of Action
The action of this compound results in a significant increase in the G0/G1 cell population, indicating cell cycle arrest . It also induces apoptosis in Hep G2 and MCF-7 cancer cells . In vivo, this compound reduces hepatocyte apoptosis, as well as hepatic TNF-α, IL-6, IL-1β, and malondialdehyde (MDA) levels, in a mouse model of carbon tetrachloride-induced liver injury .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Camellianin A interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the angiotensin-converting enzyme (ACE) by 30.16% when used at a concentration of 500 µg/ml .
Cellular Effects
This compound has significant effects on various types of cells. It inhibits the proliferation of human hepatocellular liver carcinoma Hep G2 and human breast adenocarcinoma MCF-7 cell lines in a dose-dependent manner . It induces cell cycle arrest at the G1 phase and apoptosis in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It affects the progress of the cell cycle and induces cells to enter into apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a dose-dependent inhibitory effect. Nearly 33.8% of MCF-7 and 8.7% of Hep G2 cells were inhibited by 200 µM this compound .
Eigenschaften
IUPAC Name |
[4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O15/c1-11-22(34)23(35)25(37)28(40-11)44-27-20(10-39-12(2)30)43-29(26(38)24(27)36)42-19-8-15(32)7-18-21(19)16(33)9-17(41-18)13-3-5-14(31)6-4-13/h3-9,11,20,22-29,31-32,34-38H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJULGLSOARXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Camellianin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
109232-77-1 | |
| Record name | Camellianin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 197 °C | |
| Record name | Camellianin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





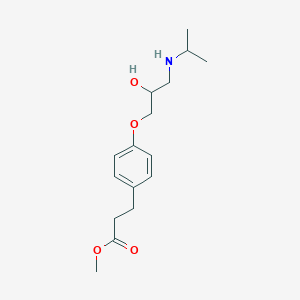
![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
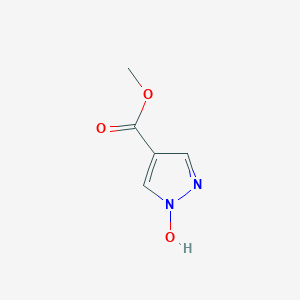
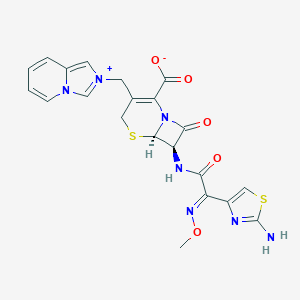
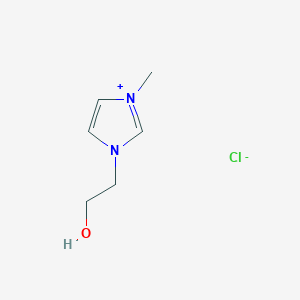
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
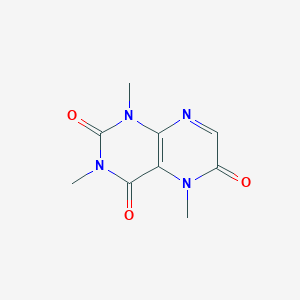
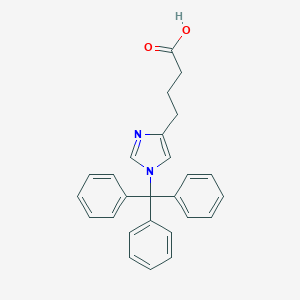

![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
